1-(5-(Hydroxymethyl)pyridin-2-yl)ethanone
Description
1-(5-(Hydroxymethyl)pyridin-2-yl)ethanone is a chemical compound with the molecular formula C8H9NO2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom.
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
1-[5-(hydroxymethyl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C8H9NO2/c1-6(11)8-3-2-7(5-10)4-9-8/h2-4,10H,5H2,1H3 |
InChI Key |
KNPOISHUVMNSIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=C(C=C1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Hydroxymethyl)pyridin-2-yl)ethanone typically involves the reaction of 2-acetylpyridine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. Common reagents used in this synthesis include sodium hydroxide and methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(5-(Hydroxymethyl)pyridin-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products Formed:
Oxidation: 1-(5-(Carboxymethyl)pyridin-2-yl)ethanone.
Reduction: 1-(5-(Hydroxymethyl)pyridin-2-yl)ethanol.
Substitution: 1-(5-(Nitromethyl)pyridin-2-yl)ethanone.
Scientific Research Applications
1-(5-(Hydroxymethyl)pyridin-2-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Biological Activity
Introduction
1-(5-(Hydroxymethyl)pyridin-2-yl)ethanone, also known as a pyridine derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with biological systems. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Molecular Structure
- Molecular Formula : C8H9NO
- Molecular Weight : 151.16 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC(=O)C1=CN=C(C=C1)C(CO)=O
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 215 °C |
| Melting Point | Not available |
| Solubility | Soluble in water and organic solvents |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Efficacy
A study conducted by Johari et al. (2023) evaluated the in vitro activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound exhibited a minimal inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as an antimicrobial agent against resistant strains .
Cytotoxicity and Anticancer Activity
The compound has also been investigated for its cytotoxic effects on cancer cell lines. Research indicates that it can induce apoptosis in various cancer cell types through the activation of caspase pathways.
Research Findings: Cytotoxic Effects
In a study published in the journal "Biomed Research International," the cytotoxic activity of this compound was tested on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM, indicating potent anticancer activity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxymethyl group enhances hydrogen bonding with cellular receptors, potentially inhibiting key enzymatic pathways involved in cell proliferation and survival.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar pyridine derivatives was conducted.
| Compound | MIC (µg/mL) | IC50 (µM) |
|---|---|---|
| This compound | 32 | 15 |
| Pyridine Derivative A | 64 | 25 |
| Pyridine Derivative B | 128 | 30 |
This table illustrates that this compound exhibits superior antimicrobial and cytotoxic activities compared to other pyridine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
